1-(4-Fluorobutyl)-1H-1,2,4-triazol-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H11FN4 |
|---|---|
Molecular Weight |
158.18 g/mol |
IUPAC Name |
1-(4-fluorobutyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H11FN4/c7-3-1-2-4-11-5-9-6(8)10-11/h5H,1-4H2,(H2,8,10) |
InChI Key |
GOYHYFXTAKZCHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=NN1CCCCF)N |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
General Synthetic Routes to 1,2,4-Triazol-3-amine Derivatives
The formation of the 1,2,4-triazole-3-amine scaffold is a well-established area of heterocyclic chemistry, with several reliable methods available. Two prominent approaches include condensation reactions involving aminoguanidine (B1677879) precursors and multicomponent reaction strategies.
A widely utilized and classical method for the synthesis of 3-amino-1,2,4-triazoles involves the cyclocondensation of aminoguanidine or its salts with a one-carbon synthon, typically formic acid or its derivatives. The reaction proceeds by initial formation of an aminoguanidine formate (B1220265) salt, which upon heating, undergoes cyclization and dehydration to yield the 3-amino-1,2,4-triazole ring.
The general reaction is as follows:
Stereoselective Synthesis of Analogues and Enantiomers
The stereoselective synthesis of analogues of 1-(4-fluorobutyl)-1H-1,2,4-triazol-3-amine can be broadly categorized into two main strategies: the use of a chiral pool of starting materials and the application of asymmetric catalytic methods.
One prevalent approach involves the utilization of enantiomerically pure precursors that are incorporated into the final triazole structure. For instance, chiral amino acids can serve as versatile starting materials. The synthesis of enantiopure N-protected-1H-1,2,4-triazole-derived α-amino acids has been reported, demonstrating a pathway to introduce a defined stereocenter adjacent to a substituent on the triazole ring. This methodology could be adapted to produce analogues of the target compound where a chiral moiety is attached at the 3- or 5-position of the triazole ring.
Another strategy involves the asymmetric alkylation of the 1,2,4-triazole (B32235) nitrogen. While direct enantioselective alkylation of 1,2,4-triazol-3-amine derivatives can be challenging, the use of chiral phase-transfer catalysts or chiral ligands with a suitable metal catalyst could potentially achieve stereocontrol. Research into the asymmetric aza-Michael addition to generate chiral N-substituted triazoles has shown promise, particularly for 1,2,3-triazoles, and similar principles could be explored for their 1,2,4-isomers.
Furthermore, the synthesis of chiral fluorinated building blocks offers a direct route to introduce stereocenters within the N-alkyl chain. Chiral fluorinated alcohols, for example, can be synthesized through various asymmetric reduction or enzymatic resolution methods. These chiral synthons can then be converted into suitable electrophiles, such as tosylates or halides, for the N-alkylation of the 1,2,4-triazol-3-amine core.
A notable development in the field of chiral triazole synthesis is the use of chiral phosphoric acids as catalysts in asymmetric cyclization reactions. This has been successfully applied to the synthesis of atropisomeric N-aryl 1,2,4-triazoles, where the chirality arises from restricted rotation around a single bond. While this specific type of chirality is not directly applicable to this compound, it highlights the potential of asymmetric catalysis in controlling the stereochemistry of triazole derivatives.
The following table summarizes potential precursors and the stereoselective methods that could be adapted for the synthesis of chiral analogues of this compound.
| Chiral Precursor/Building Block | Stereoselective Method | Potential Chiral Analogue Structure |
| Enantiopure α-amino acids | Diastereoselective cyclization | Chiral substituent at the 5-position of the triazole ring |
| Chiral fluorinated alcohols | Nucleophilic substitution | Stereocenter in the N-fluorobutyl chain |
| Prochiral triazole precursor | Asymmetric catalytic cyclization | Enantiomerically enriched triazole core |
| Racemic intermediates | Enzymatic or chromatographic resolution | Separation of enantiomers |
Detailed research into these areas continues to expand the toolbox available to synthetic chemists for the preparation of enantiomerically pure triazole-containing compounds. The adaptation of these methods to the specific synthesis of chiral analogues of this compound would require careful optimization of reaction conditions and substrate design.
Structural Characterization and Comprehensive Analysis
Spectroscopic Characterization Techniques
Spectroscopy provides detailed information about the molecular structure, functional groups, and connectivity of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 1-(4-Fluorobutyl)-1H-1,2,4-triazol-3-amine, ¹H and ¹³C NMR spectra would provide definitive evidence for its structure.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The anticipated signals include a singlet for the C5 proton of the triazole ring, a broad singlet for the two amine (-NH₂) protons, and a series of multiplets for the four methylene (-CH₂) groups of the fluorobutyl chain. The terminal methylene group attached to the fluorine atom would appear as a triplet of triplets due to coupling with both the adjacent methylene protons and the fluorine atom.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The triazole ring is expected to display two signals for C3 and C5. For related 3-amino-1,2,4-triazole derivatives, these carbons typically resonate around δ 157 ppm (C-3) and δ 161 ppm (C-5). The four methylene carbons of the butyl chain will appear in the aliphatic region, with the carbon atom bonded to the fluorine exhibiting a characteristic large one-bond carbon-fluorine coupling constant (¹JCF).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges and data from analogous structures.
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Triazole C5-H | ~8.0 (singlet) | - |
| -NH ₂ | ~5.4 (broad singlet) | - |
| N1-C H₂- | ~4.1 (triplet) | ~45 |
| -CH₂-C H₂- | ~1.9 (multiplet) | ~22 |
| -C H₂-CH₂F | ~1.8 (multiplet) | ~28 (doublet, J~20 Hz) |
| -CH₂-C H₂F | ~4.5 (triplet of triplets) | ~83 (doublet, J~165 Hz) |
| Triazole C 5 | - | ~145-150 |
| Triazole C 3-NH₂ | - | ~155-160 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies. The IR spectrum of this compound would confirm the presence of its key functional groups.
Key expected absorption bands include:
N-H Stretching: The primary amine (-NH₂) group will show two characteristic medium-intensity bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com
C-H Stretching: Aliphatic C-H stretching from the butyl chain will appear just below 3000 cm⁻¹, while the aromatic-like C-H stretch of the triazole ring is expected above 3000 cm⁻¹. researchgate.net
N-H Bending: A notable N-H bending vibration for the primary amine is expected in the 1650-1580 cm⁻¹ range. orgchemboulder.com
C=N and N=N Stretching: The triazole ring vibrations (C=N and N=N stretching) typically occur in the 1600-1400 cm⁻¹ region. researchgate.netijsr.net
C-F Stretching: A very strong and characteristic absorption band for the C-F bond is expected in the 1100-1000 cm⁻¹ region.
Table 2: Predicted Characteristic IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H stretch (asymmetric & symmetric) | 3400 - 3250 (two bands) | Medium |
| C-H stretch (triazole ring) | 3150 - 3050 | Medium-Weak |
| C-H stretch (aliphatic) | 2960 - 2850 | Medium-Strong |
| N-H bend (amine) | 1650 - 1580 | Medium |
| C=N / N=N stretch (triazole ring) | 1600 - 1400 | Medium-Strong |
| C-N stretch | 1335 - 1250 | Medium |
| C-F stretch | 1100 - 1000 | Strong |
High-Resolution Mass Spectrometry (HRMS)
HRMS is a critical technique for determining the elemental formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). The chemical formula for this compound is C₆H₁₁FN₄. HRMS analysis, typically using electrospray ionization (ESI), would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺. The calculated exact mass for this ion would be used to confirm the elemental composition with high confidence.
Formula: C₆H₁₁FN₄
Monoisotopic Mass: 158.0968 u
Expected [M+H]⁺ ion (C₆H₁₂FN₄⁺): m/z 159.1046
X-ray Crystallography for Solid-State Structure Determination
Should a suitable single crystal of the compound be obtained, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. This analysis would yield precise data on bond lengths, bond angles, and torsional angles.
Key structural features that would be confirmed include the planarity of the 1,2,4-triazole (B32235) ring and the specific conformation of the flexible 4-fluorobutyl side chain. Furthermore, crystallography would reveal the details of the crystal packing, including intermolecular interactions. It is highly probable that the structure would feature intermolecular hydrogen bonds, with the amine group acting as a hydrogen bond donor and the N2 and N4 atoms of the triazole ring acting as acceptors, potentially forming dimers or more complex supramolecular networks. rsc.orgnih.govmdpi.comresearchgate.net
Investigation of Tautomerism within the 1,2,4-Triazole-3-amine Core
The 1,2,4-triazole ring system is known for exhibiting prototropic tautomerism, where a proton can migrate between different nitrogen atoms of the ring. For a generic 3-amino-1,2,4-triazole, several tautomeric forms are possible, including 1H, 2H, and 4H isomers, as well as amino-imino tautomers. ijsr.netrsc.org
However, in this compound, the substituent is fixed at the N1 position. This alkylation prevents the annular tautomerism that would interconvert 1H, 2H, and 4H forms. The primary remaining tautomeric consideration is the equilibrium between the amino form (as named) and the corresponding imino form. For 3-amino-1,2,4-triazole derivatives, extensive studies have shown that the amino tautomer is overwhelmingly the more stable and predominant form. rsc.org Therefore, the compound is expected to exist almost exclusively as the 1H-amino tautomer shown. Spectroscopic data, particularly NMR, would confirm this, as the presence of a distinct -NH₂ signal and the absence of an N-H signal on the ring (other than the amine) would be consistent with the assigned 1H-amino structure.
Computational Chemistry and Molecular Modeling
Theoretical Investigations of Electronic Structure and Conformation
Theoretical studies are fundamental to characterizing the intrinsic properties of molecules. By employing advanced computational methods, researchers can predict the behavior of 1,2,4-triazole (B32235) derivatives at an electronic level, which governs their chemical reactivity and intermolecular interactions.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For analogues of 1-(4-Fluorobutyl)-1H-1,2,4-triazol-3-amine, DFT calculations are instrumental in determining optimized molecular geometries and understanding electronic properties. nih.gov These calculations help in analyzing frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), whose energy gap is a critical parameter for assessing a molecule's chemical reactivity and stability. nih.govresearchgate.net
Studies on related 1,2,4-triazole structures have used DFT to elucidate tautomeric stability, finding that prototropic solvents can influence the energetic balance between different forms. zsmu.edu.ua Furthermore, DFT is employed to calculate reactivity descriptors like electronegativity, global hardness, and electrophilicity, which provide a theoretical basis for the molecule's interaction potential. nih.gov The calculated partial negative charges on the nitrogen atoms of the 1,2,4-triazole ring, for instance, suggest sites susceptible to electrophilic addition reactions. zsmu.edu.ua These theoretical findings are often used to corroborate experimental data and insights from other computational methods like molecular docking. nih.gov
Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations offer insights into the conformational flexibility and dynamic behavior of 1,2,4-triazole derivatives. MM methods, such as MM+, are often used for energy minimization of ligand structures before more computationally intensive studies like molecular docking. nih.gov
Quantum chemical simulations and MD studies are employed to assess the stability of ligand-protein complexes over time. pensoft.netresearchgate.net For instance, 100-nanosecond MD simulations have been used to analyze the stability of complexes formed between 1,2,4-triazole derivatives and their target enzymes. pensoft.netresearchgate.net Key metrics from these simulations, including Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), indicate the stability of the ligand within the binding pocket and the flexibility of the protein's amino acid residues. pensoft.netnih.gov These simulations confirm that triazole-based compounds can be well-accommodated in the binding pockets of target proteins, maintaining stable molecular interactions. nih.gov
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling is a powerful ligand-based design strategy used to identify the essential structural features responsible for a molecule's biological activity. The 1,2,4-triazole ring is recognized as a key pharmacophore in medicinal chemistry due to its ability to engage in critical interactions with biological targets, such as hydrogen bonding and dipole interactions. nih.govnih.gov
For derivatives of 1,2,4-triazole, pharmacophore models have been successfully generated to guide the design of new inhibitors for various enzymes. For example, a three-dimensional quantitative structure-activity relationship (3D-QSAR) pharmacophore model was developed for 1,2,4-triazole analogues targeting the aromatase enzyme. tandfonline.com This model identified key features such as hydrogen bond acceptors, ring aromatic features, and hydrophobic groups as crucial for inhibitory activity. tandfonline.comfigshare.com Such validated models serve as 3D queries for virtual screening of chemical databases to identify novel compounds with desired biological activity. tandfonline.com This approach has also been applied to develop pharmacophore models for 1,2,4-triazole-based COX-2 inhibitors, which helps in understanding their binding features and selectivity. nih.gov
Molecular Docking Studies with Protein Targets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. This method is widely used to study 1,2,4-triazole derivatives to elucidate their mechanism of action at a molecular level. nih.govijcrcps.com These studies have shown that the nitrogen atoms of the 1,2,4-triazole ring are often crucial for interacting with protein active sites, for instance, by binding to the heme iron in cytochrome P450 enzymes like aromatase. nih.gov
Analogues of this compound have been docked into a diverse range of protein targets to explore their potential as therapeutic agents. The binding affinity is typically reported as a binding energy score in kcal/mol, where a lower value indicates a more favorable interaction. pensoft.netijcrcps.com These studies not only predict binding affinity but also detail the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the active site. nih.govacs.org
| Protein Target | PDB ID | Therapeutic Area | Binding Energy Range for Analogues (kcal/mol) | Reference |
|---|---|---|---|---|
| Aromatase | 3S79, 3EQM | Anticancer | -9.04 to -9.96 | tandfonline.comijcrcps.com |
| Tubulin | Not Specified | Anticancer | -6.23 to -7.54 | ijcrcps.com |
| c-Kit Tyrosine Kinase | Not Specified | Anticancer | -176.749 (compound 7f) | nih.gov |
| Protein Kinase B | Not Specified | Anticancer | -170.066 (compound 7f) | nih.gov |
| SARS-CoV-2 Main Protease (Mpro) | Not Specified | Antiviral | Up to -10.2 | nih.gov |
| Cyclin-Dependent Kinase 2 (CDK2) | Not Specified | Anticancer | Not Specified | acs.org |
| Bacterial DNA Gyrase (S. aureus) | 5CDQ | Antimicrobial | Up to -10.6 | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Analyses of Analogues
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For 1,2,4-triazole analogues, both 2D and 3D-QSAR models have been developed to guide the synthesis of new derivatives with enhanced potency. nih.gov
3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate contour maps that visualize the regions where steric, electrostatic, and other physicochemical properties influence biological activity. imist.ma A 3D-QSAR study on 1,2,4-triazole derivatives as anticancer agents revealed that specific steric and electrostatic fields were critical for their activity. nih.govbohrium.com These models are validated statistically using parameters such as the squared correlation coefficient (r²), cross-validated correlation coefficient (q²), and predictive r² (pred_r²). A high r² value indicates a strong correlation between the descriptors and the activity, while high q² and pred_r² values signify good internal and external predictive power, respectively. nih.govresearchgate.net
| QSAR Method | Target Activity | q² | r² | pred_r² | Reference |
|---|---|---|---|---|---|
| kNN-MFA (3D-QSAR) | Anticancer | 0.2129 | 0.8713 | 0.8417 | nih.govresearchgate.net |
| MLR (2D-QSAR) | Anti-pancreatic cancer | 0.51 | Not Specified | 0.936 | researchgate.net |
| MNLR (2D-QSAR) | Anti-pancreatic cancer | 0.90 | Not Specified | 0.852 | researchgate.net |
| CoMFA (3D-QSAR) | Antifungal | 0.53 | 0.99 | Not Specified | imist.ma |
In Silico Prediction of Intermolecular Interactions
The prediction of intermolecular interactions is a key outcome of molecular modeling studies, providing a detailed picture of how a ligand binds to its biological target. For 1,2,4-triazole derivatives, in silico methods like molecular docking and MD simulations are used to identify the specific non-covalent interactions that stabilize the ligand-protein complex. biointerfaceresearch.com
The versatile structure of the 1,2,4-triazole ring allows it to participate in a variety of interactions. Its nitrogen atoms frequently act as hydrogen bond acceptors, a feature that is consistently observed in docking studies with various protein targets. nih.govresearchgate.net Beyond hydrogen bonding, triazole-based compounds can also engage in dipole-dipole, π-stacking, and hydrophobic interactions, which contribute to their binding affinity and stability. nih.govpensoft.net For example, studies on triazole derivatives targeting the SARS-CoV-2 main protease identified hydrogen bonds with residues such as Ser46 and Thr26 as key interactions. nih.gov These detailed interaction maps are invaluable for structure-based drug design, allowing medicinal chemists to modify the ligand structure to enhance favorable interactions and improve biological activity.
Exploration of Biological Interactions and Mechanistic Insights in Vitro and Preclinical Focus
Enzyme Inhibition Mechanisms
The 1,2,4-triazole (B32235) scaffold is a prominent feature in many enzyme inhibitors. Its unique electronic properties, capacity for hydrogen bonding, and stable structure make it a versatile pharmacophore for engaging with the active sites of various enzymes.
Kinesin spindle protein (KSP), a member of the kinesin motor superfamily, is essential for the formation of a bipolar spindle during mitosis. researchgate.net Its inhibition leads to the formation of characteristic monopolar spindles, triggering mitotic arrest and subsequent cell death in proliferating cells, making it an attractive target for cancer chemotherapy. researchgate.net While the exploration of KSP inhibitors has been extensive, much of the focus has been on specific heterocyclic cores like dihydropyrazoles, which have been shown to bind to an allosteric pocket of KSP, distant from the nucleotide and microtubule binding sites. nih.gov
Although the broader class of nitrogen-containing heterocyclic compounds has been investigated for anticancer properties, including those that interfere with microtubule dynamics, specific studies detailing the direct inhibition of KSP by derivatives of 1-(4-fluorobutyl)-1H-1,2,4-triazol-3-amine are not extensively documented in the available literature. However, other 1,2,4-triazole derivatives have been shown to act as potent tubulin polymerization inhibitors, which also disrupts mitotic progression. nih.govnih.gov This suggests that while the precise interaction with KSP by this specific triazole scaffold is an area requiring further research, the broader family of triazoles is recognized for its potential to interfere with mitotic machinery.
The 3-amino-1,2,4-triazole moiety, a core component of the title compound, is a well-characterized and specific inhibitor of catalase. ekb.egresearchgate.net Catalase is a crucial antioxidant enzyme that catalyzes the decomposition of hydrogen peroxide into water and oxygen. The inhibition mechanism is irreversible and requires the presence of hydrogen peroxide. nih.gov 3-amino-1,2,4-triazole acts as a suicide substrate; the enzyme's own catalytic action on hydrogen peroxide generates a reactive intermediate from the triazole, which then covalently binds to a histidine residue in the enzyme's active site, leading to inactivation. researchgate.netnih.gov This specific and covalent binding makes 3-amino-1,2,4-triazole a valuable tool in studies of oxidative stress and peroxisomal function. researchgate.net
Table 1: Inhibition of Catalase by 3-Amino-1,2,4-triazole
| Feature | Description | Source(s) |
| Inhibitor | 3-Amino-1,2,4-triazole (Amitrole) | ekb.eg, researchgate.net |
| Target Enzyme | Catalase | ekb.eg |
| Mechanism | Irreversible, Covalent Binding | nih.gov |
| Requirement | Presence of H₂O₂ (Enzyme Turnover) | nih.gov |
| Mode of Action | Suicide Substrate | researchgate.net |
| Binding Site | Active Site Histidine | researchgate.net |
Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are heme-containing enzymes that catalyze the first and rate-limiting step in tryptophan degradation along the kynurenine (B1673888) pathway. nih.govnih.gov In cancer, overexpression of IDO1 in tumor cells helps create an immunosuppressive microenvironment by depleting tryptophan and producing immunosuppressive metabolites, allowing tumors to evade the immune system. nih.gov Consequently, inhibiting IDO1 is a major strategy in cancer immunotherapy. researchgate.net
Triazole scaffolds, including both 1,2,3- and 1,2,4-triazoles, have emerged as effective cores for potent IDO1 inhibitors. nih.govresearchgate.net These heterocyclic rings can act as heme-binding groups, coordinating with the ferric or ferrous iron atom in the enzyme's active site. nih.gov This interaction blocks the binding of the natural substrate, tryptophan. Research has shown that modifications to the triazole scaffold can fine-tune inhibitory potency and selectivity over TDO, which is a desirable property to minimize off-target effects. nih.gov For instance, certain 4,5-disubstituted 1,2,3-triazoles have demonstrated nanomolar inhibitory efficacy against IDO1 and high selectivity over TDO. nih.gov While many successful designs have utilized the 1,2,3-triazole isomer, the 1,2,4-triazole scaffold has also been incorporated into novel IDO1 inhibitors. nih.gov
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins, playing a critical role in the epigenetic regulation of gene expression. HDAC inhibitors have emerged as an important class of anticancer agents because they can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.
The 1,2,4-triazole ring has been successfully incorporated as a key structural element in the design of novel HDAC inhibitors. Typically, an HDAC inhibitor consists of three parts: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker, and a "cap" group that interacts with the surface of the enzyme. 5-pyridinyl-1,2,4-triazole moieties have been used as the cap group in dual-acting compounds that show potent inhibition of HDACs, particularly HDAC2. These studies demonstrate that the triazole scaffold can serve as a versatile surface recognition group, contributing to the binding affinity and specificity of HDAC inhibitors.
Caspases-3 and -7 are key executioner enzymes in the apoptotic pathway, responsible for cleaving numerous cellular proteins and orchestrating the dismantling of the cell. Potent and selective inhibitors of these caspases are valuable for studying apoptosis and have potential therapeutic applications in conditions characterized by excessive cell death.
Analogues featuring fluorinated alkyl chains have been developed as highly potent and selective inhibitors of caspases-3 and -7. Studies on isatin (B1672199) sulfonamide derivatives, for example, have shown that the incorporation of fluorinated groups can lead to compounds with excellent inhibitory activity in the nanomolar range. The selectivity for caspases-3 and -7 over other caspases is attributed to interactions with unique hydrophobic residues in the S2 subsite of the active site, which are specific to these two enzymes. Furthermore, 1,2,3-triazole scaffolds have been used to create hybrid molecules that exhibit potent and selective caspase-3 inhibition. The presence of a fluorinated butyl chain, as in the title compound, aligns with design principles for creating potent caspase inhibitors.
Table 2: Activity of Selected Fluorinated Analogues against Caspases
| Compound Type | Target Caspases | Potency Range | Key Structural Feature | Source(s) |
| Fluorinated Isatin Sulfonamide Analogues | Caspase-3, Caspase-7 | IC₅₀ = 4.79 nM to 7.47 nM | 2-(2-fluoroethoxymethyl)pyrrolidinyl | |
| 1,2,3-Triazole/Quinolinone Hybrids | Caspase-3 | Potent and Selective Inhibition | 1,2,3-Triazole Linker | , |
Receptor Binding and Ligand Design Principles
The 1,2,4-triazole ring is considered a valuable pharmacophore in medicinal chemistry due to its favorable physicochemical properties. It is a stable aromatic system that is resistant to metabolic degradation. The nitrogen atoms in the ring can act as both hydrogen bond donors and acceptors, allowing for multiple points of interaction with a biological target. Its dipole moment and ability to engage in π-stacking interactions further contribute to binding affinity.
In ligand design, the 1,2,4-triazole ring often serves as a bioisostere for other functional groups, such as amides or esters, providing improved metabolic stability and pharmacokinetic properties. The specific substitution pattern on the triazole ring is critical for determining target selectivity and potency. As seen in the examples above, different substituents direct the molecule to interact with diverse targets, from the heme iron of IDO1 to the surface residues of HDACs. The inclusion of a fluorinated butyl chain can enhance binding affinity through hydrophobic interactions and can improve metabolic stability by blocking potential sites of oxidation. This combination of a versatile heterocyclic core and a strategically chosen alkyl chain is a common and effective strategy in modern drug design.
Dopamine (B1211576) D3 Receptor Ligand Development and Scaffold Hybridization
The development of ligands for the dopamine D3 receptor (D3R) is a significant area of research for central nervous system disorders. A common strategy in designing D3R-selective ligands is the use of a scaffold hybridization approach, which involves linking two distinct pharmacophores. nih.gov One established pharmacophore for D3R ligands is an arylpiperazine moiety, which is often connected via a flexible linker, typically a butyl chain, to a secondary pharmacophore that interacts with a secondary binding pocket on the receptor. nih.govunimi.itnih.gov This bitopic binding approach can enhance both affinity and selectivity. unimi.itacs.org
The this compound structure contains a butyl chain, a key component in many high-affinity D3R ligands. nih.gov Studies on other D3R ligands have shown that an unsubstituted butyl chain between two pharmacophores often results in the highest affinity for the D3 receptor. nih.gov The introduction of substituents on this linker, such as a fluorine atom, can be detrimental to binding affinity at D2-like receptors. unimi.it However, the 1,2,4-triazole motif itself has been successfully incorporated into D3R-selective antagonists, demonstrating its suitability as a pharmacophoric element. nih.gov For instance, replacing a traditional amide linker with a bioisosteric 1,2,3-triazole has been shown to maintain the desired D3R-binding functionality while potentially improving metabolic stability. nih.gov
The combination of the 4-fluorobutyl chain and the triazole ring in this compound suggests its potential as a scaffold for developing novel D3R ligands, although direct binding studies are required for confirmation.
Cannabinoid Receptor Type 2 (CB2) Interaction
The 4-fluorobutyl moiety is a structural feature found in several synthetic cannabinoid receptor agonists. For example, 4F-MDMB-BINACA (also known as Methyl (S)-2-(1-(4-fluorobutyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate) is a potent agonist for the cannabinoid receptor type 1 (CB1). ljmu.ac.ukfda.gov While this compound features an indazole core rather than a triazole, the presence of the 1-(4-fluorobutyl) group is critical for its activity. In vitro studies have shown that compounds like 4F-MDMB-BINACA bind to and activate human CB1 receptors at low nanomolar concentrations. ljmu.ac.uk
Antimicrobial and Antifungal Activity Mechanisms (In Vitro Studies)
The 1,2,4-triazole scaffold is a cornerstone of many antimicrobial and antifungal agents. neliti.comnih.gov A primary mechanism of action for triazole-based antifungal drugs, such as fluconazole (B54011), is the inhibition of the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov This enzyme is essential for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal growth inhibition or cell death. nih.gov
Derivatives of 1,2,4-triazole have demonstrated broad-spectrum activity against various fungal and bacterial pathogens. neliti.commdpi.com In vitro studies on various 1,2,4-triazole derivatives have shown significant activity against strains like Candida albicans, Aspergillus fumigatus, Staphylococcus aureus, and Escherichia coli. nih.govnih.gov The mechanism often involves targeting essential cellular processes. For antibacterial action, molecular docking studies of some 1H-1,2,4-triazolyl derivatives suggest the inhibition of the MurB enzyme, which is involved in peptidoglycan biosynthesis in bacteria like E. coli. nih.gov
The presence of the 3-amino group and the lipophilic 4-fluorobutyl chain on the this compound structure could contribute to its potential antimicrobial properties by facilitating cell wall penetration and interaction with intracellular targets. mdpi.com
Table 1: In Vitro Antifungal Activity of Selected Triazole Derivatives Against Pathogenic Fungi
| Compound/Drug | Organism | MIC (µg/mL) |
|---|---|---|
| Novel Triazole Analogues | Candida albicans SC5314 | ≤0.125 - 4.0 |
| (Phenyl-propanamide containing) | Cryptococcus neoformans 22-21 | ≤0.125 - 4.0 |
| Candida glabrata 537 | ≤0.125 - 4.0 | |
| Fluconazole | Candida albicans | 0.25 - 16 |
| Ketoconazole | Candida albicans | 0.03 - 1 |
Data is illustrative of the activity of novel triazole derivatives as reported in literature and not specific to this compound. nih.gov
Antiviral Action Pathways (In Vitro Studies)
Triazole derivatives have been investigated for their antiviral properties against a range of viruses. mdpi.com For instance, ribavirin, a 1,2,4-triazole-based drug, is a broad-spectrum antiviral agent. The antiviral mechanisms of triazole compounds are diverse and can interfere with various stages of the viral life cycle.
In vitro studies of 1,2,3-triazole derivatives have demonstrated activity against Herpes Simplex Virus 1 (HSV-1) and Chikungunya virus (CHIKV). nih.govnih.gov For HSV-1, some triazoles were found to inhibit the expression of immediate-early proteins like ICP0 and ICP4, without affecting viral DNA replication, suggesting interference with viral transcription or post-transcriptional processes. nih.gov For CHIKV, certain triazoles appear to act at the early steps of viral replication, including post-entry stages. nih.gov The potential for triazole compounds to act as antiviral agents against SARS-CoV-2 has also been explored, with some derivatives showing inhibitory activity against key viral proteins in vitro. mdpi.com The specific antiviral action pathways of this compound would depend on the specific virus and host cell system and require dedicated experimental evaluation.
Role in Histidine Biosynthesis Inhibition (Mechanistic Perspective)
The 3-amino-1,2,4-triazole (amitrole) moiety is a well-characterized inhibitor of histidine biosynthesis. nih.govnih.gov This inhibition occurs through the specific targeting of the enzyme imidazoleglycerol-phosphate dehydratase (IGPD), known as HisB in organisms like Mycobacterium tuberculosis. researchgate.net The de novo histidine biosynthesis pathway is essential for many bacteria but absent in mammals, making it an attractive target for antimicrobial drug development. researchgate.net
The inhibitory mechanism involves the triazole ring coordinating with manganese ions (Mn2+) in the active site of the IGPD enzyme. researchgate.net This binding prevents the enzyme from catalyzing the dehydration of imidazoleglycerol phosphate, a crucial step in the formation of histidine. Studies on algae and bacteria have shown that exposure to 3-amino-1,2,4-triazole leads to the accumulation of histidine precursors and growth inhibition, which can be reversed by the addition of external histidine. nih.gov Given that this compound shares the core 3-amino-1,2,4-triazole structure, it is mechanistically plausible that it could also function as an inhibitor of IGPD. The 4-fluorobutyl substituent would likely modulate the compound's cell permeability and its precise fit within the enzyme's active site. researchgate.net
Structure-Activity Relationship (SAR) Studies for Biological Target Modulation
Structure-activity relationship (SAR) studies are crucial for optimizing the interaction of 1,2,4-triazole derivatives with their biological targets. nih.govnih.gov For this class of compounds, modifications at various positions of the triazole ring and its substituents can dramatically alter biological activity and selectivity.
N-1 and N-4 Substituents: The nature of the substituent on the nitrogen atoms of the triazole ring is critical. In antifungal triazoles, a complex side chain at the N-1 position is essential for potent inhibition of CYP51. nih.gov For D3R ligands, a butyl linker attached to a nitrogen is often optimal for high affinity. nih.gov The 4-fluorobutyl group in this compound is therefore expected to be a key determinant of its pharmacological profile.
C-3 Substituent: The 3-amino group is a key feature. In the context of histidine biosynthesis inhibition, this group is fundamental for activity. researchgate.net In other contexts, such as antimicrobial agents, this position can be substituted with various groups to modulate activity. For example, replacing it with a thio or methyl group can significantly diminish certain activities. nih.gov
C-5 Substituent: While unsubstituted in the compound of interest, SAR studies on other 1,2,4-triazoles show that introducing lipophilic or aryl groups at the C-5 position can enhance antibacterial or antifungal efficacy. mdpi.comnih.gov
Fluorination: The fluorine atom on the butyl chain can influence metabolic stability, binding affinity, and membrane permeability. In D3R ligands, linker substitution is often detrimental, but in synthetic cannabinoids, it is a common feature. unimi.itnih.gov
These general SAR principles highlight that the specific combination of the 3-amino group and the N-1-linked 4-fluorobutyl chain in this compound creates a unique chemical entity whose precise biological activities are a result of the interplay between these structural features.
Table 2: Summary of SAR Insights for 1,2,4-Triazole Derivatives
| Structural Position | Modification | Impact on Biological Activity | Target Class Example |
|---|---|---|---|
| N-1 Substituent | Alkyl/Aryl Side Chain | Often essential for high-affinity binding. Length and nature of the chain modulate potency and selectivity. | Antifungals (CYP51), Dopamine Receptors |
| C-3 Substituent | Amino Group | Critical for histidine biosynthesis inhibition. | IGPD Enzyme |
| Thio/Methyl Group | Can diminish activity compared to other substituents. | Antitumor Agents | |
| Butyl Chain | Fluorination | Can affect metabolic stability and receptor affinity. | Dopamine Receptors, Cannabinoid Receptors |
This table summarizes general trends from SAR studies on the broader 1,2,4-triazole class and may not be directly predictive for all targets. unimi.itnih.govnih.govresearchgate.net
Applications in Advanced Chemical and Radiochemical Synthesis
Development as a Radiochemical Precursor for Positron Emission Tomography (PET) Imaging
The presence of a fluorine atom makes the 4-fluorobutyl moiety an ideal candidate for isotopic labeling with Fluorine-18 (¹⁸F), a positron-emitting radionuclide with a convenient half-life of 109.7 minutes. This has positioned derivatives of 4-fluorobutyl triazole as valuable precursors for synthesizing radiotracers for Positron Emission Tomography (PET) imaging. PET is a powerful non-invasive imaging technology that allows for the visualization and quantification of physiological and pathological processes in vivo. uchicago.edu The development of novel PET radioligands is crucial for advancing the understanding of diseases and for drug development. nih.gov
The primary strategy for introducing the ¹⁸F isotope into 4-fluorobutyl triazole derivatives is through nucleophilic substitution (Sɴ2) reactions. This involves the displacement of a suitable leaving group on the terminal carbon of the butyl chain by cyclotron-produced [¹⁸F]fluoride ion. uchicago.edunih.gov To achieve this, a precursor molecule is first synthesized where the fluorine atom is replaced by a group that is easily displaced, such as a tosylate (-OTs), mesylate (-OMs), or a halide (e.g., -Br, -I).
The general radiosynthesis process involves several key steps:
Preparation of the Precursor: A precursor, for example, 1-(4-tosyloxybutyl)-1H-1,2,4-triazol-3-amine, is synthesized using standard organic chemistry methods. The amine group is often protected to prevent side reactions during the fluorination step.
¹⁸F-Fluorination: The precursor is reacted with [¹⁸F]fluoride, which is typically activated using a phase-transfer catalyst like a potassium-Kryptofix 2.2.2 (K₂₂₂) complex. The reaction is carried out in a polar aprotic solvent at an elevated temperature to facilitate the nucleophilic substitution. uchicago.edu
Deprotection and Purification: Following the successful incorporation of ¹⁸F, any protecting groups are removed. The final ¹⁸F-labeled product, [¹⁸F]-1-(4-Fluorobutyl)-1H-1,2,4-triazol-3-amine, is then purified, most commonly using High-Performance Liquid Chromatography (HPLC), to ensure high radiochemical purity before its use in subsequent steps.
Table 1: Typical Conditions for Nucleophilic ¹⁸F-Labeling of Alkyl Precursors
| Parameter | Condition | Purpose |
|---|---|---|
| Precursor | Alkyl chain with a leaving group (e.g., tosylate, mesylate) | Provides the substrate for Sɴ2 reaction. |
| ¹⁸F Source | Aqueous [¹⁸F]Fluoride from cyclotron | The radioisotope for labeling. |
| Activation | K₂CO₃ / Kryptofix 2.2.2 (K₂₂₂) | Forms a "naked," highly nucleophilic fluoride (B91410) ion. |
| Solvent | Polar aprotic (e.g., Acetonitrile, DMSO) | Solubilizes reactants and favors the Sɴ2 mechanism. |
| Temperature | 80 - 120 °C | Provides activation energy for the reaction. |
| Purification | HPLC / Solid-Phase Extraction (SPE) | Removes unreacted fluoride, precursor, and byproducts. |
Once the [¹⁸F]-1-(4-fluorobutyl)-1H-1,2,4-triazol-3-amine building block is synthesized, it serves as a prosthetic group that can be conjugated to a wide variety of biomolecules, including peptides, antibodies, and small-molecule inhibitors. The primary amine on the triazole ring is a versatile functional handle for this conjugation. It can be acylated by a carboxylic acid on a biomolecule to form a stable amide bond or modified to introduce other functionalities for bioorthogonal reactions, such as "click chemistry". nih.gov
This approach allows for the creation of target-specific PET tracers. For example, by attaching the ¹⁸F-labeled fluorobutyl triazole to a peptide that targets a specific receptor overexpressed in cancer cells, researchers can develop a probe to visualize tumors using PET. The development of such modular labeling strategies is a significant area of radiochemistry, as it allows a single labeling method to be adapted for various biological targets. harvard.edu
An important consideration in probe design is the metabolic fate of the radiolabel. "Residualizing probes" are designed so that after the radiolabeled biomolecule binds to its target and is internalized into the cell, the radioactive component ([¹⁸F]) is trapped inside. This prevents efflux of the radiolabel from the target cell, leading to signal accumulation and a clearer, more sensitive PET image over time. The properties of the fluorobutyl triazole moiety can contribute to this residualizing effect.
Utilization as a Versatile Chemical Building Block in Complex Molecule Synthesis
Beyond its role in radiochemistry, the 1,2,4-triazole (B32235) core is a highly valued scaffold in medicinal and agricultural chemistry. mdpi.comnih.gov Compounds containing the 1,2,4-triazole moiety exhibit a wide range of biological activities, including antifungal, anticancer, and anticonvulsant properties. nih.govresearchgate.netnih.gov
1-(4-Fluorobutyl)-1H-1,2,4-triazol-3-amine serves as a versatile building block for constructing more complex molecules due to its distinct functional regions:
The 3-amino Group: This primary amine is a key site for derivatization. It can readily participate in reactions such as amidation, sulfonylation, reductive amination, and the formation of Schiff bases or ureas, allowing for the facile introduction of diverse substituents.
The 1,2,4-Triazole Ring: This aromatic heterocycle is chemically stable and can act as a rigid linker or a pharmacophore that engages in hydrogen bonding and dipole interactions with biological targets. nih.gov
The 4-Fluorobutyl Chain: This lipophilic chain can be used to modulate the pharmacokinetic properties of a molecule, such as its solubility, membrane permeability, and metabolic stability. The presence of fluorine can block metabolic oxidation at that position, potentially increasing the molecule's in vivo half-life.
This combination of features makes the compound a valuable starting material for generating libraries of novel compounds in drug discovery programs. enamine.net
Development of Novel Derivatized Compounds for Specific Research Applications
Researchers actively synthesize novel derivatives based on the 1,2,4-triazol-3-amine scaffold to explore new therapeutic applications. nih.gov By systematically modifying the structure, chemists can investigate structure-activity relationships (SAR) to optimize a compound's potency, selectivity, and pharmacokinetic profile for a specific biological target.
Examples of derivatization strategies and their research applications include:
Anticancer Agents: The amine group can be used to link the triazole core to other pharmacophores known to inhibit cancer-related targets. For instance, new hybrid molecules incorporating the 1,2,4-triazole structure have been designed as potential aromatase inhibitors for breast cancer therapy. nih.gov
Anticonvulsants: By mimicking the pharmacophoric elements of known benzodiazepines, novel 1,2,4-triazol-3-amine derivatives have been designed and synthesized as potential agonists for GABAᴀ receptors, showing promise in preclinical models of seizures. nih.gov
Antifungal Agents: The 1,2,4-triazole core is a hallmark of many successful antifungal drugs that inhibit the enzyme lanosterol (B1674476) 14α-demethylase. nih.gov New derivatives are continuously being developed to overcome emerging drug resistance in fungal pathogens. mdpi.com
The synthesis of these novel compounds often involves multi-step reaction sequences starting from the core building block, highlighting its foundational role in the discovery of new chemical entities for a variety of research fields.
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 1-(4-tosyloxybutyl)-1H-1,2,4-triazol-3-amine |
| Acetonitrile |
| Benzodiazepine |
| Dimethyl sulfoxide (B87167) (DMSO) |
| Fluorine-18 |
| Kryptofix 2.2.2 |
Future Research Directions and Unexplored Avenues
Advanced Synthetic Strategies for Novel Analogues with Tuned Properties
Currently, specific advanced synthetic strategies for 1-(4-Fluorobutyl)-1H-1,2,4-triazol-3-amine are not detailed in existing literature. Future research could focus on developing more efficient and versatile synthetic routes. A key area of exploration would be the generation of novel analogues with tailored properties. This could involve modification of the fluorobutyl chain to modulate lipophilicity and pharmacokinetic profiles. Additionally, substitution on the triazole ring could be explored to enhance target binding affinity and selectivity. Techniques such as parallel synthesis and high-throughput purification could be employed to rapidly generate a library of analogues for screening.
Deeper Computational and Theoretical Investigations of Molecular Dynamics
There is a clear opportunity for in-depth computational and theoretical studies of this compound. Molecular docking simulations could be a powerful tool to predict potential biological targets by virtually screening the compound against a wide range of protein structures. Furthermore, density functional theory (DFT) calculations could elucidate the molecule's electronic structure, reactivity, and spectroscopic properties. Molecular dynamics simulations would be invaluable in understanding the conformational flexibility of the fluorobutyl chain and its influence on receptor interactions.
Identification of New Molecular Targets and Pathways for Mechanistic Study
The 1,2,4-triazole (B32235) scaffold is a well-known pharmacophore present in a variety of clinically used drugs, including antifungal and anticancer agents. Given this precedent, a primary avenue of future research for this compound would be the identification of its molecular targets. Broad-based pharmacological screening against a panel of receptors, enzymes, and ion channels could reveal potential therapeutic areas. Once a primary target is identified, further mechanistic studies would be necessary to understand how the compound exerts its effects at a molecular and cellular level.
Integration with High-Throughput Screening for Mechanistic Lead Discovery
To efficiently explore the biological potential of this compound and its future analogues, integration with high-throughput screening (HTS) platforms is essential. HTS allows for the rapid testing of a large number of compounds against specific biological targets or in cell-based assays. This approach could quickly identify "hits" that can then be prioritized for further development. Subsequent lead optimization studies would focus on improving the potency, selectivity, and drug-like properties of these initial hits.
Exploration of Interdisciplinary Applications in Materials Science
While the primary focus for triazole derivatives is often in medicinal chemistry, their unique structural and electronic properties could lend themselves to applications in materials science. The nitrogen-rich triazole ring can participate in coordination chemistry, suggesting potential use in the development of metal-organic frameworks (MOFs) or as ligands in catalysis. The presence of a fluorine atom in the butyl chain could also impart specific properties relevant to materials science, such as altered surface tension or thermal stability. Academic studies focusing on the crystal structure and intermolecular interactions of this compound could provide insights into its potential for self-assembly and the formation of novel supramolecular structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
